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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzoate

Cat. No.: B8532911 Get Quote

Strategic Overview: The "Ortho-Meta" Advantage
In modern fragment-based drug discovery (FBDD), the selection of a scaffold is rarely about

simple connectivity; it is about vector control and interaction geometry.

3-Hydroxy-2-methylbenzoate (and its corresponding acid, 3-hydroxy-2-methylbenzoic acid)

represents a "privileged" scaffold due to its unique substitution pattern. Unlike the more

common 3-hydroxybenzoic acid, the insertion of a methyl group at the ortho position (C2)

introduces a critical steric constraint.

Mechanistic Value Proposition
Conformational Locking: The C2-methyl group creates steric clash with the C1-carbonyl,

forcing the carboxylate moiety out of planarity with the aromatic ring. This "atropisomer-like"

twist pre-organizes the molecule for binding in restricted pockets, reducing the entropic

penalty upon protein binding.

Dual-Vector Functionality:

C1-Carboxyl: Serves as the primary attachment point (warhead linker or amide bond

formation).

C3-Hydroxyl: Acts as a crucial H-bond donor/acceptor. In kinase inhibitors (e.g., EGFR

allosteric modulators), this hydroxyl often engages key residues (like Glu or Lys) in the

solvent-exposed front or the allosteric back-pocket.
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C5-Position: Electronically activated for electrophilic aromatic substitution (e.g.,

bromination), allowing for rapid library expansion via Suzuki-Miyaura coupling.

Case Study: Bivalent "Type V" EGFR Inhibitors
The most prominent recent application of this intermediate is in the development of bivalent

kinase inhibitors targeting EGFR (Epidermal Growth Factor Receptor). Researchers have

utilized 3-hydroxy-2-methylbenzoate to link orthosteric (ATP-site) and allosteric pockets.

The Challenge: Designing a linker that spans the distance between the ATP site and the

allosteric pocket without being too flexible (low potency) or too rigid (poor fit).

The Solution: 3-Hydroxy-2-methylbenzoate serves as the allosteric anchor. The C3-

hydroxyl group provides a 10-fold potency increase compared to the non-hydroxylated

analog by forming specific H-bonds within the allosteric pocket, while the C2-methyl group

ensures the correct twist for the linker trajectory.

Experimental Protocols
Protocol A: Scalable Synthesis & Purification of Methyl
3-hydroxy-2-methylbenzoate
Objective: To generate high-purity methyl ester intermediate from the carboxylic acid precursor

for downstream coupling or bromination.

Reagents:

3-Hydroxy-2-methylbenzoic acid (Starting Material)[1][2][3][4]

Methanol (MeOH), anhydrous

Sulfuric Acid (H₂SO₄), concentrated[4]

Ethyl Acetate (EtOAc) / Sodium Bicarbonate (NaHCO₃)

Workflow:
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Dissolution: Charge a round-bottom flask with 3-hydroxy-2-methylbenzoic acid (1.0 equiv).

Dissolve in MeOH (0.2 M concentration relative to acid).

Catalysis: Slowly add catalytic conc. H₂SO₄ (approx. 0.5 mL per 10 mmol acid) at 0°C.

Reflux: Heat the mixture to reflux (approx. 65°C) with stirring. Monitor by TLC (System: 1:1

Hexane/EtOAc) or LC-MS.

Critical Checkpoint: Reaction typically requires 48 hours for >98% conversion due to the

steric hindrance of the ortho-methyl group.

Work-up:

Cool to ambient temperature.

Concentrate under reduced pressure to remove MeOH.

Neutralize residue with saturated aqueous NaHCO₃ (Caution: Gas evolution).

Extract aqueous layer with EtOAc (3x).

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude methyl

ester is often pure enough for the next step. If necessary, purify via flash column

chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Self-Validating Metric:

Target Yield: >90%

Appearance: White to off-white solid.

¹H NMR (DMSO-d₆): Look for methyl ester singlet at ~3.8 ppm and C2-methyl singlet at ~2.3

ppm.

Protocol B: Regioselective C5-Bromination
Objective: To install a handle for cross-coupling reactions (Suzuki/Heck) at the C5 position.

Reagents:
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Methyl 3-hydroxy-2-methylbenzoate (from Protocol A)[2]

N-Bromosuccinimide (NBS)

Acetonitrile (ACN) or CCl₄ (traditional, but ACN is greener)

AIBN (catalytic, if radical pathway preferred) or mild Lewis acid.

Workflow:

Setup: Dissolve methyl 3-hydroxy-2-methylbenzoate in ACN (0.1 M).

Bromination: Cool to -35°C (to favor electrophilic substitution over radical benzylic

bromination). Add NBS (1.05 equiv) portion-wise.

Reaction: Allow to warm slowly to room temperature over 4 hours.

Mechanistic Note: The C3-hydroxyl group directs the electrophile ortho or para. Since the

ortho position (C2) and meta (C4) are blocked or sterically crowded, the C5 position (para

to the hydroxyl) is the primary site of bromination.

Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench unreacted bromine

species.

Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Product:Methyl 5-bromo-3-hydroxy-2-methylbenzoate.

Visualizing the Workflow
The following diagram illustrates the transformation logic, highlighting the branching paths for

this intermediate.

3-Amino-2-methylbenzoic Acid
(Precursor)

3-Hydroxy-2-methylbenzoic Acid
(Core Scaffold)

Sandmeyer Rxn
(NaNO2, H2SO4) Methyl 3-hydroxy-2-methylbenzoate

(Working Intermediate)

Fischer Esterification
(MeOH, H2SO4, Reflux 48h)

Methyl 5-bromo-3-hydroxy-2-methylbenzoate
(Library Building Block)Regioselective Bromination

(NBS, -35°C)

Bivalent Kinase Inhibitor
(e.g., EGFR Allosteric)

1. Hydrolysis
2. Amide Coupling (HATU)

3. Linker Attachment

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)
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Click to download full resolution via product page

Caption: Synthetic workflow for transforming 3-hydroxy-2-methylbenzoate into high-value

medicinal chemistry targets.

Analytical Data & Properties
Property Value / Observation Relevance

Molecular Weight
152.15 g/mol (Acid) / 166.18

g/mol (Ester)

Ideal for FBDD (Rule of 3

compliant).

ClogP ~1.8 (Ester)
Good lipophilicity for cell

permeability.

pKa (Phenol) ~9.5
Ionizable at physiological pH;

H-bond donor.

Melting Point 143-147°C
Crystalline solid, stable for

storage.

Solubility DMSO, MeOH, EtOAc
Poor water solubility; requires

organic co-solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8532911?utm_src=pdf-body
https://www.benchchem.com/product/b3047923
https://www.benchchem.com/product/b3047923
https://pubmed.ncbi.nlm.nih.gov/16283332/
https://www.benchchem.com/product/b8532911?utm_src=pdf-custom-synthesis
https://cymitquimica.com/cas/603-80-5/
https://aksci.com/p-buildingblocks-arylaliphatic.php
https://patents.google.com/patent/US20040260119A1/en
https://patents.google.com/patent/US20040260119A1/en
https://www.benchchem.com/product/b3047923
https://www.benchchem.com/product/b3047923
https://ppor.az/index.php/ppor/article/view/255
https://ppor.az/index.php/ppor/article/view/255
https://www.benchchem.com/product/b8532911#using-3-hydroxy-2-methylbenzoate-as-an-intermediate-in-drug-discovery
https://www.benchchem.com/product/b8532911#using-3-hydroxy-2-methylbenzoate-as-an-intermediate-in-drug-discovery
https://www.benchchem.com/product/b8532911#using-3-hydroxy-2-methylbenzoate-as-an-intermediate-in-drug-discovery
https://www.benchchem.com/product/b8532911#using-3-hydroxy-2-methylbenzoate-as-an-intermediate-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8532911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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